1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14(16-8-10-4-3-7-19-10)17-13-9-15-12-6-2-1-5-11(12)13/h1-7,9,15H,8H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKELMVKIJFYNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with thiophen-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.
Industrial Production Methods
While specific industrial production methods for 1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-3-carboxaldehyde, while reduction could produce indoline derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both indole and thiophene rings, which confer distinct electronic and steric properties
Biological Activity
1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indole moiety and a thiophene group. These components are commonly associated with various biological activities, particularly in the development of kinase inhibitors and potential therapeutic agents for cancer and other diseases. This article explores the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of 1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is , with a molecular weight of approximately 273.34 g/mol. The presence of the indole and thiophene rings plays a crucial role in its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.34 g/mol |
| IUPAC Name | 1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea |
Anticancer Potential
Research indicates that compounds containing indole and thiophene structures exhibit notable anticancer activities. For instance, similar derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies suggest that 1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea may induce apoptosis in cancer cells by modulating key signaling pathways.
Case Study: Anticancer Activity
A study evaluating the biological activity of related compounds found that those with similar structural motifs demonstrated effective inhibition against human breast cancer (MCF-7) cells, with IC50 values ranging from 0.19 to 4.5 µM. This suggests potential efficacy for 1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea as an anticancer agent.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.19 - 4.5 | Induction of apoptosis |
Kinase Inhibition
The compound's structural features indicate potential as a kinase inhibitor. Kinases are critical in regulating cellular processes, and their inhibition is a therapeutic strategy for treating cancers and neurodegenerative disorders.
The mechanism involves binding to the ATP-binding site of kinases, which disrupts their activity and leads to altered cellular signaling pathways. The indole moiety enhances π–π stacking interactions, while the thiophene group may facilitate hydrogen bonding with target enzymes.
Synthesis Methods
The synthesis of 1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves:
- Reagents : Reaction between 1H-indole-3-carboxylic acid and thiophen-2-ylmethylamine.
- Coupling Agent : Use of N,N’-dicyclohexylcarbodiimide (DCC).
- Solvent : Conducted in dichloromethane at room temperature.
- Finalization : Treatment with isocyanate to yield the urea derivative.
Industrial Considerations
For industrial production, optimizing reaction conditions (temperature, solvent choice) is crucial for maximizing yield and purity. Continuous flow reactors may enhance efficiency.
Research Findings
Recent studies have focused on the biological evaluation of related compounds:
- Antimicrobial Activity : Compounds similar to 1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea have shown promising antimicrobial properties, indicating a broad spectrum of potential applications.
- Antiviral Properties : Some derivatives have been evaluated for antiviral activity against various viruses, suggesting that modifications to the core structure could enhance efficacy against viral targets.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Effective against MCF-7 cells |
| Kinase Inhibition | Potential as a novel kinase inhibitor |
| Antimicrobial Activity | Broad-spectrum efficacy observed |
Q & A
Q. Optimization Strategies :
- Catalysts : Gold(I)-catalyzed cyclization (for heterocycle formation) improves regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity; continuous flow reactors improve scalability .
- Purity : Purify intermediates via column chromatography or recrystallization to minimize by-products .
Which spectroscopic and computational methods are critical for structural characterization?
Basic Research Focus
Key Techniques :
- NMR Spectroscopy : Assign peaks for indole NH (~10–12 ppm), thiophene protons (6.5–7.5 ppm), and urea carbonyl (160–165 ppm in ) .
- X-ray Crystallography : Resolve bond angles and confirm urea planarity (SHELX programs are standard for refinement) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., Q Exactive Orbitrap for <1 ppm error) .
Q. Computational Tools :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solubility and stability in biological matrices .
How are in vitro biological activities evaluated, and what parameters define efficacy?
Basic Research Focus
Assays :
- Antimicrobial : MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli using broth microdilution .
- Anticancer : GI (50% Growth Inhibition) via MTT assays on HeLa or MCF-7 cell lines .
- Enzyme Inhibition : IC for targets like dihydrofolate reductase (DHFR) or kinases .
Q. Key Parameters :
| Assay Type | Target | Efficacy Threshold |
|---|---|---|
| Antimicrobial | DNA gyrase | MIC ≤ 10 µM |
| Anticancer | Tyrosine kinase | GI ≤ 25 µM |
How can contradictions in biological activity data across studies be resolved?
Advanced Research Focus
Common Sources of Discrepancy :
- Synthetic Variability : Impurities (e.g., regioisomers) alter bioactivity. Validate purity via HPLC (>95%) and LC-MS .
- Assay Conditions : pH, serum proteins, or incubation time affect results. Standardize protocols (e.g., CLSI guidelines) .
- Target Selectivity : Off-target interactions may skew data. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. Resolution Workflow :
Re-synthesize compound under controlled conditions.
Validate biological activity in ≥2 independent assays.
Perform structural analogs screening to isolate pharmacophores .
What computational strategies elucidate structure-activity relationships (SAR)?
Advanced Research Focus
Methods :
- Molecular Docking : Use AutoDock Vina to predict binding modes with DHFR or kinases (PDB IDs: 1U72, 2SRC) .
- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) to predict bioactivity .
- Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., fluorination improves binding ΔG by 1.5 kcal/mol) .
Case Study :
Replacing thiophene with furan reduces logP from 3.2 to 2.8, decreasing membrane permeability but improving solubility .
How do substituents on the indole and thiophene moieties impact pharmacological properties?
Advanced Research Focus
Substituent Effects :
| Substituent | Position | Impact |
|---|---|---|
| Fluorine | Indole C-5 | ↑ Lipophilicity (logP +0.5), ↑ metabolic stability |
| Methoxy | Thiophene C-5 | ↓ Cytotoxicity (GI +15 µM) due to steric hindrance |
Q. SAR Insights :
- Hydrogen Bonding : Indole NH is critical for kinase inhibition (mutation to CH abolishes activity) .
- π-Stacking : Thiophene sulfur enhances aromatic interactions with hydrophobic enzyme pockets .
What strategies mitigate stability issues during storage and handling?
Advanced Research Focus
Stability Challenges :
- Hydrolysis : Urea bonds degrade in aqueous media (t <24 hrs at pH 7.4). Use lyophilization for long-term storage .
- Oxidation : Thiophene rings oxidize under light. Store in amber vials with N atmosphere .
Q. Analytical Monitoring :
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation products .
- Stability-Indicating Assays : Use UPLC-PDA to quantify intact compound vs. degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
